molecular formula C13H12ClNO4 B2997745 Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1406149-44-7

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate

Cat. No. B2997745
CAS RN: 1406149-44-7
M. Wt: 281.69
InChI Key: ZDLLJVUVWKJFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is a chemical compound used in the pharmaceutical industry . It is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” involves several steps . The raw material, 3,4-dimethoxyaniline, is first converted into an aniline compound through nitrification and iron powder reduction. Then, with Ethyl chloroformate, in Feldalat NM condition cyclization, 4-hydroxyquinoline compounds are prepared. After three Chlorethoxyfos chloro, 4-chloro-6,7-dimethoxy-quinoline is obtained .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is represented by the Inchi Code: 1S/C13H12ClNO4/c1-17-11-4-7-8 (14)5-10 (13 (16)19-3)15-9 (7)6-12 (11)18-2/h4-6H,1-3H3 . The molecular weight of the compound is 281.7 .


Chemical Reactions Analysis

“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is a powder at room temperature . The compound has a molecular weight of 281.7 .

Scientific Research Applications

Chemical Properties and Structure

“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” has a molecular weight of 281.7 . Its IUPAC name is methyl 4-chloro-6,7-dimethoxy-2-quinolinecarboxylate . The compound is usually stored at room temperature and comes in a powder form .

Synthesis of Anticancer Agents

This compound can be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds . Specifically, it is used for the preparation of Tivozanib (T447205), and Cabozantinib (C051500), which are known to act as anticancer agents .

Synthesis of Heterocycles

“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are known to exhibit unique biological activities .

Research in Drug Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This compound, being a derivative of 4-hydroxy-2-quinolones, can therefore be of significant interest in drug research.

Natural and Synthetic Chemistry

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry . As a derivative, “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” can contribute to this field of study.

Biological and Pharmacological Activities

Quinolin-2,4-dione derivatives, including “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate”, are known for their biologically and pharmacological activities . They are used in the synthesis of fused ring systems, contributing to the development of new drugs .

Safety and Hazards

The safety information for “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-17-11-4-7-8(14)5-10(13(16)19-3)15-9(7)6-12(11)18-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLLJVUVWKJFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.